molecular formula C22H17ClN4O5S B15025568 (2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

Cat. No.: B15025568
M. Wt: 484.9 g/mol
InChI Key: SDZAEHWDPUCKMR-SDNWHVSQSA-N
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Description

The compound (2E)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrido[12-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrido[12-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-chlorophenoxy group: This step often involves nucleophilic substitution reactions.

    Formation of the cyano group: This can be introduced through cyanation reactions.

    Attachment of the thiolan ring: This step involves the formation of a thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

(2E)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE: can be compared with other similar compounds, such as:

The uniqueness of (2E)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE lies in its complex structure and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C22H17ClN4O5S

Molecular Weight

484.9 g/mol

IUPAC Name

(E)-3-[2-(4-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide

InChI

InChI=1S/C22H17ClN4O5S/c23-15-4-6-17(7-5-15)32-21-18(22(29)27-9-2-1-3-19(27)26-21)11-14(12-24)20(28)25-16-8-10-33(30,31)13-16/h1-7,9,11,16H,8,10,13H2,(H,25,28)/b14-11+

InChI Key

SDZAEHWDPUCKMR-SDNWHVSQSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)/C#N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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